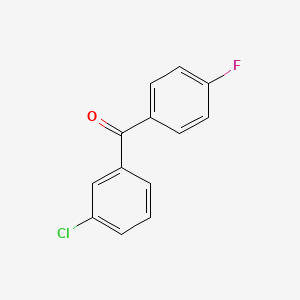

![molecular formula C13H17N B1324404 1,3-Dihydrospiro[indene-2,4'-piperidine] CAS No. 6841-89-0](/img/structure/B1324404.png)

1,3-Dihydrospiro[indene-2,4'-piperidine]

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

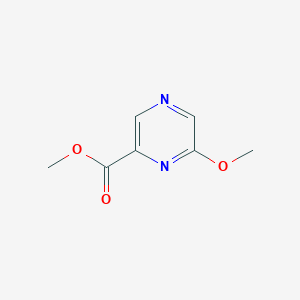

1,3-Dihydrospiro[indene-2,4'-piperidine] is a cyclic compound that belongs to the spirodienone family. It is a colorless solid that is soluble in organic solvents and has a melting point of 74-76 °C. 1,3-Dihydrospiro[indene-2,4'-piperidine] has been studied extensively for its potential applications in medicinal chemistry, drug discovery, and biochemistry.

Applications De Recherche Scientifique

Synthesis of Spirocompounds : A study by Younesi, Sorotskaya, and Krapivin (2009) outlined a method to prepare new spirocompounds like 3,5'-dioxo-2'-phenyl-1,3-dihydrospiro[indene-2,4'-[1,3]oxazol]-1-yl acetate and its derivatives. These compounds were synthesized via the interaction of N-benzoylglycine with ortho-formylbenzoic acids and were purified through column chromatography. Their composition and structure were confirmed through various analytical techniques, making them interesting subjects for further research in the field of organic chemistry (Younesi et al., 2009).

Regioselective Synthesis for Renin Inhibitors : Nakamura et al. (2009) reported an efficient synthetic method for a 5-alkoxy-(3R)-hydroxy-2,3-dihydrospiro[indene-1,4'-piperidines] scaffold, which showed moderate in vitro binding affinity for purified human renin. This highlights the potential of this compound in medicinal chemistry, specifically for the development of renin inhibitors (Nakamura et al., 2009).

Anti-Tumor Properties : Girgis (2009) explored the anti-tumor activity of dispiro[1H-indene-2,3'-pyrrolidine-2',3''-[3H]indole]-1,2''(1''H)-diones. The compounds showed promising anti-tumor activity against various human tumor cell lines, particularly against the melanoma cell line SK-MEL-2. This study highlights the potential of these compounds in the development of anti-cancer therapies (Girgis, 2009).

Bioisosteres and σ Receptor Affinity : Oberdorf et al. (2012) synthesized a series of σ ligands based on the 6',7'-dihydrospiro[piperidine-4,4'-thieno[3,2-c]pyran] framework. The study revealed that certain substituents and the electron density of the thiophene moiety significantly influenced the σ(1) receptor affinity, indicating the potential of these compounds in the development of selective σ receptor ligands (Oberdorf et al., 2012).

CF3-Containing Derivatives Synthesis : Dai et al. (2012) described a one-pot multi-component reaction to synthesize CF3-containing spiro[indene-2,3'-piperidine] derivatives. The study presented a plausible reaction mechanism and confirmed the structures of the compounds through various spectroscopic techniques. This research contributes to the synthesis methodologies of CF3-containing compounds, which are significant in medicinal chemistry and material science (Dai et al., 2012).

Propriétés

IUPAC Name |

spiro[1,3-dihydroindene-2,4'-piperidine] |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N/c1-2-4-12-10-13(9-11(12)3-1)5-7-14-8-6-13/h1-4,14H,5-10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJOICBZPOILCTP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC12CC3=CC=CC=C3C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Dihydrospiro[indene-2,4'-piperidine] | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1324322.png)

![4-(4-Chloro-7H-pyrrolo[2,3-D]pyrimidin-6-YL)benzoic acid ethyl ester](/img/structure/B1324340.png)

![Tert-butyl 2-benzyl-2,7-diazaspiro[4.5]decane-7-carboxylate](/img/structure/B1324342.png)

![Tert-butyl 2,7-diazaspiro[4.5]decane-7-carboxylate](/img/structure/B1324343.png)

![Tert-butyl 3-amino-9-azabicyclo[3.3.1]nonane-9-carboxylate](/img/structure/B1324344.png)

![7-Hydroxybenzo[d]thiazole-2-carbonitrile](/img/structure/B1324351.png)